molecular formula C6H9NO2 B8344534 Isobutyl cyanoformate

Isobutyl cyanoformate

Cat. No. B8344534
M. Wt: 127.14 g/mol
InChI Key: POLNWDMPWGSTFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05852207

Procedure details

Isobutyl chloroformate (68.3 g; 0.5 mol), trimethylsilyl nitrile (49.5 g; 0.5 mol) and 1,4-diazabicyclo[2.2.2]octane (0.10 g; 0.9 mmol) was reacted to produce 61.5 g of isobutyl cyanoformate as a clear, colorless liquid (bp 52°-53° C./20 mmHg) Yield: 97% (theoretical); 98% purity 1H-NMR: δ4.1,d(2H), J=7 Hz; δ2.1, m(1H), δ1.00,d(6 H), J=7 Hz; IR 2250 cm-1 (CN), 1750 cm-1 (CO).
Quantity
68.3 g
Type
reactant
Reaction Step One
[Compound]
Name
trimethylsilyl nitrile
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][CH:6]([CH3:8])[CH3:7])=[O:3].[N:9]12CCN(CC1)C[CH2:10]2>>[C:10]([C:2]([O:4][CH2:5][CH:6]([CH3:8])[CH3:7])=[O:3])#[N:9]

Inputs

Step One
Name
Quantity
68.3 g
Type
reactant
Smiles
ClC(=O)OCC(C)C
Name
trimethylsilyl nitrile
Quantity
49.5 g
Type
reactant
Smiles
Name
Quantity
0.1 g
Type
reactant
Smiles
N12CCN(CC1)CC2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(=O)OCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 61.5 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 53746%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.